N-(1,5-naphthyridin-2-yl)acetamide is a heterocyclic compound belonging to the class of naphthyridines, which are characterized by their fused ring systems containing nitrogen atoms. These compounds have garnered significant interest due to their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. The specific structure of N-(1,5-naphthyridin-2-yl)acetamide allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry and drug development.
N-(1,5-naphthyridin-2-yl)acetamide is classified as a substituted naphthyridine. It is often synthesized through various chemical methods involving the functionalization of naphthyridine cores. This compound can be sourced from chemical suppliers that specialize in heterocyclic compounds or synthesized in laboratory settings using established synthetic protocols.
The synthesis of N-(1,5-naphthyridin-2-yl)acetamide can be achieved through several methods, including:
The synthetic routes often involve multiple steps, including protection and deprotection strategies, as well as purification techniques such as column chromatography to isolate the final product. The choice of reagents and reaction conditions significantly influences the yield and purity of N-(1,5-naphthyridin-2-yl)acetamide.
N-(1,5-naphthyridin-2-yl)acetamide has a complex molecular structure characterized by its fused ring system. The molecular formula is , with a molecular weight of approximately 203.20 g/mol.
Property | Value |
---|---|
Molecular Formula | C10H9N3O2 |
Molecular Weight | 203.20 g/mol |
IUPAC Name | N-(1,5-naphthyridin-2-yl)acetamide |
InChI | InChI=1S/C10H9N3O2/c1-6(14)12... |
InChI Key | ZRHRPKPLQAWKHF-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)NC1=NC2=NC=CC(=O)C2C=C1 |
N-(1,5-naphthyridin-2-yl)acetamide undergoes several notable chemical reactions:
The mechanism of action for N-(1,5-naphthyridin-2-yl)acetamide primarily involves its interaction with specific biological targets. For instance:
N-(1,5-naphthyridin-2-yl)acetamide exhibits several physical properties that are relevant for its application:
The chemical properties include:
N-(1,5-naphthyridin-2-yl)acetamide has diverse applications across various scientific fields:
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.:
CAS No.: 27545-53-5
CAS No.: 16079-52-0